molecular formula C40H51N3O4 B1262517 cystodytin I

cystodytin I

Cat. No. B1262517
M. Wt: 637.8 g/mol
InChI Key: FHZKLFIPDDMQDJ-CTYVZSGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cystodytin I is an alkaloid ester obtained by formal condensation of the hydroxy group of cystodytin E with the carboxy group of elaidic acid. It is isolated from the Okinawan marine tunicate Cystodytes dellechiajei and exhibits cytotoxicity against human epidermoid carcinoma KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an enamide, an enone, an organic heterotetracyclic compound and a secondary carboxamide. It derives from a tiglic acid, an elaidic acid and a cystodytin E.

Scientific Research Applications

Synthesis and Structural Analysis

  • Total Synthesis of Marine Alkaloids Cystodytins A-K

    A study by Jiang, Chen, & Wang (2022) achieved the total synthesis of marine alkaloids cystodytins A-K. This synthesis highlights the construction of a tetracyclic pyridoacridinone ring, crucial for understanding the structure of cystodytin I. The study provided insights into the absolute configuration of cystodytins D-I and revised the stereochemistry of cystodytins H and I.

  • Isolation and Structural Elucidation from Marine Sources

    In research conducted by Diop et al. (2022), cystodytin L, a variant of cystodytin I, was isolated from the tunicate Cystodytes sp. The study focused on the structural determination using spectroscopic methods, contributing to the broader understanding of cystodytin I's structure and variants.

Bioactive Properties and Potential Therapeutic Applications

  • Antitumor and Antibiotic Properties

    A study by Appleton et al. (2002) on the New Zealand ascidian Lissoclinum notti led to the isolation of cystodytin K, closely related to cystodytin I. This research highlighted the antitumor and antibiotic properties of these alkaloids, indicating potential therapeutic applications of cystodytin I in cancer treatment.

  • DNA Binding and Antitumor Evaluation

    Fong & Copp (2013) synthesized analogues of cystodytin I and evaluated their DNA binding affinity and antiproliferative activity against tumor cells. This study suggests that cystodytin I and its analogues have potential as antitumor agents, specifically targeting DNA in cancer cells.

  • Inhibition of Topoisomerase II Activity

    The research by McDonald et al. (1994) showed that cystodytin J, related to cystodytin I, inhibits topoisomerase II activity. This inhibition is linked to their cytotoxic effects on tumor cells, highlighting a potential mechanism by which cystodytin I might exert antitumor effects.

properties

Product Name

cystodytin I

Molecular Formula

C40H51N3O4

Molecular Weight

637.8 g/mol

IUPAC Name

[2-[[(E)-2-methylbut-2-enoyl]amino]-1-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl] (E)-octadec-9-enoate

InChI

InChI=1S/C40H51N3O4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-36(45)47-35(28-42-40(46)29(3)5-2)32-27-34(44)39-37-31(25-26-41-39)30-22-20-21-23-33(30)43-38(32)37/h5,12-13,20-23,25-27,35H,4,6-11,14-19,24,28H2,1-3H3,(H,42,46)/b13-12+,29-5+

InChI Key

FHZKLFIPDDMQDJ-CTYVZSGPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC(CNC(=O)/C(=C/C)/C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CNC(=O)C(=CC)C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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